O,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE

Environmental Chemistry Soil Science Pesticide Degradation

O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate, with CAS Number 3070-15-3 and also known as fensulfothion sulfide, is an organothiophosphate compound. It is primarily recognized not as an active insecticide, but as the primary reductive metabolite of the organophosphate insecticide fensulfothion (CAS 115-90-2).

Molecular Formula C11H17O3PS2
Molecular Weight 292.4 g/mol
CAS No. 3070-15-3
Cat. No. B121181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-DIETHYL O-[4-(METHYLTHIO)PHENYL] THIOPHOSPHATE
CAS3070-15-3
SynonymsO,O-Diethyl O-[4-(methylthio)phenyl] Ester Phosphorothioic Acid;  O,O-Diethyl O-[p-(Methylthio)phenyl] Phosphorothioate
Molecular FormulaC11H17O3PS2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=CC=C(C=C1)SC
InChIInChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3
InChIKeyNYAZLCBHRWRNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Fensulfothion Sulfide (CAS 3070-15-3) as a Definitive Organophosphate Metabolite Standard


O,O-Diethyl O-[4-(methylthio)phenyl] thiophosphate, with CAS Number 3070-15-3 and also known as fensulfothion sulfide, is an organothiophosphate compound . It is primarily recognized not as an active insecticide, but as the primary reductive metabolite of the organophosphate insecticide fensulfothion (CAS 115-90-2) . Its procurement is essential for analytical and environmental fate studies requiring a definitive reference standard for this specific degradation product .

Scientific Rationale for Procuring Fensulfothion Sulfide (CAS 3070-15-3) Over Other Organophosphate Analogs


Generic substitution with the parent insecticide fensulfothion or other organophosphates is invalid because this compound possesses a distinct chemical and environmental profile. As a thiono-type (P=S) organophosphate, its acetylcholinesterase (AChE) inhibition potency is known to be 100 to 300 times weaker than its oxon-type (P=O) counterparts [1]. More critically, its physicochemical properties, including significantly lower water solubility, higher lipophilicity (LogP), and lower vapor pressure, differentiate its behavior in soil mobility, adsorption, and persistence from the parent compound and other metabolites [2]. Using a substitute standard would lead to inaccurate quantification, mischaracterization of environmental fate pathways, and erroneous toxicological assessments.

Quantitative Evidence Differentiating Fensulfothion Sulfide (CAS 3070-15-3) from Analogs for Scientific Procurement


Comparative Environmental Fate: Higher Soil Adsorption and Lower Mobility than Parent Fensulfothion

A direct head-to-head study on soil/water interactions quantified the differential behavior of fensulfothion and its sulfide (target compound) and sulfone metabolites [1]. The target compound exhibited the highest adsorption affinity and lowest mobility among the three. This provides a quantifiable reason to select this compound for studies on persistent, immobile residues.

Environmental Chemistry Soil Science Pesticide Degradation

Comparative Environmental Fate: Lower Soil Mobility than Parent Fensulfothion

The same head-to-head study [1] found that mobilities of the three compounds through soil were directly related to their water solubilities, with the target compound (f. sulfide) being the least mobile.

Environmental Chemistry Soil Science Pesticide Transport

Comparative Physicochemical Properties: Higher Lipophilicity (LogP) than Fensulfothion

Physicochemical data indicates a significant difference in lipophilicity between the target compound and its parent. The target compound, fensulfothion sulfide, has a reported LogP value of 3.82 [1]. This can be compared to the parent fensulfothion, which has a lower reported LogP of 2.23 [2]. This higher LogP value supports the observed lower mobility and higher soil adsorption.

Analytical Chemistry Physicochemical Properties Environmental Partitioning

Comparative Acetylcholinesterase (AChE) Inhibition: Weaker Potency than Oxon-Type Organophosphates

A class-level study on organophosphate AChE inhibition demonstrated that thiono-type (P=S) compounds like the target compound are 100 to 300 times less potent than their corresponding oxon-type (P=O) analogs [1]. This provides a critical context for interpreting toxicological data and understanding the compound's role as a metabolite.

Toxicology Biochemistry Enzymology

Comparative Physicochemical Properties: Lower Vapor Pressure than Fensulfothion

The target compound, fensulfothion sulfide, exhibits a significantly lower vapor pressure compared to its parent fensulfothion. The sulfide has a reported vapor pressure of ~0.0±0.7 mmHg at 25°C [1], whereas fensulfothion has a much higher vapor pressure of 8.5e-06 mmHg at 20°C [2]. This difference dictates its behavior in air and its potential for volatilization from soil and plant surfaces.

Analytical Chemistry Physicochemical Properties Volatilization

Defined Research and Industrial Application Scenarios for Fensulfothion Sulfide (CAS 3070-15-3) Procurement


Analytical Reference Standard for Environmental Fate Studies of Fensulfothion

This is the primary application. Due to its unique physicochemical and environmental behavior , this compound is essential as a certified reference standard for accurately identifying and quantifying fensulfothion sulfide residues in soil, sediment, and water matrices. The data demonstrates its high adsorption and low mobility, making it a critical target analyte distinct from the parent compound [1].

Metabolism and Degradation Pathway Elucidation

Procurement of this compound is necessary for studies aimed at confirming the reductive metabolic pathway of fensulfothion. As demonstrated by studies showing microbial conversion of fensulfothion to this sulfide metabolite [2], having the authentic standard is required to validate findings and accurately quantify conversion rates in controlled experiments.

Development and Validation of Trace Residue Analytical Methods

This compound is used to develop and validate quantitative analytical methods (e.g., LC-MS/MS, GC-MS) for the specific detection of fensulfothion sulfide in complex environmental or biological samples. The compound's unique physicochemical properties, such as its high LogP, inform the choice of extraction solvents and chromatographic conditions [3].

Comparative Toxicological and Mode-of-Action Studies

This compound serves as a specific chemical probe in toxicology. As the sulfide is a thiono-type (P=S) organophosphate, its known 100-300 fold weaker AChE inhibition potency compared to oxon analogs [4] makes it a useful tool in comparative studies of structure-activity relationships and the mechanisms of organophosphate bioactivation and detoxification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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